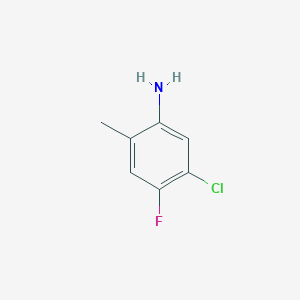

5-Chloro-4-fluoro-2-methylaniline

描述

Significance of Halogenated Aromatic Amines in Chemical Science

Halogenated aromatic amines, a class of compounds that includes 5-Chloro-4-fluoro-2-methylaniline, are of considerable importance in the field of chemical science. These compounds are characterized by an aniline (B41778) structure substituted with one or more halogen atoms. The presence of halogens significantly influences the electronic properties, reactivity, and biological activity of the molecule.

Halogenated anilines serve as crucial building blocks in organic synthesis. nih.gov Their utility is particularly pronounced in the synthesis of pharmaceuticals, agrochemicals, and dyes. guidechem.comchemimpex.com In medicinal chemistry, the incorporation of halogen atoms can enhance a drug's metabolic stability, membrane permeability, and binding affinity to target proteins. cresset-group.comnih.govresearchgate.net For instance, the introduction of a fluorine atom can improve the pharmacokinetic properties of a drug molecule. nih.gov Chlorine, on the other hand, often plays a role in the steric and electronic interactions within a biological target. nih.gov The diverse applications of halogenated anilines underscore their importance in modern chemical research and development. researchgate.net

Research Landscape of this compound and Related Structures

The research landscape for this compound and its structural analogs is primarily centered on its role as an intermediate in the synthesis of more complex molecules. While specific research dedicated solely to this compound is limited, its constituent parts, halogenated anilines, are a subject of extensive study.

Investigations into related compounds, such as 5-Chloro-2-methylaniline (B43014) and various fluorinated anilines, provide valuable insights. For example, 5-Chloro-2-methylaniline is a known intermediate in the production of dyes and has been the subject of toxicological and carcinogenicity studies. chemicalbook.comnih.gov Research on fluorinated anilines often highlights their use in creating pharmaceuticals with enhanced properties. chemimpex.com The synthesis and reactivity of these related structures are well-documented, offering a basis for understanding the chemical behavior of this compound.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic inquiry into this compound is to elucidate its synthetic pathways and explore its potential as a precursor for novel compounds with desirable properties. The academic focus includes:

Synthesis: Developing efficient and regioselective methods for the synthesis of this compound. This often involves the reduction of a corresponding nitroaromatic compound.

Characterization: Detailed analysis of its spectroscopic and physicochemical properties to confirm its structure and purity.

Reactivity: Investigating its chemical reactivity, particularly at the amino group and the aromatic ring, to understand how it can be incorporated into larger molecular frameworks.

Applications: Exploring its use as a key intermediate in the synthesis of target molecules for the pharmaceutical, agrochemical, and materials science industries.

Physicochemical Properties of this compound

The properties of this compound are detailed below.

| Property | Value |

| Molecular Formula | C7H7ClFN |

| Molecular Weight | 159.59 g/mol |

| CAS Number | 1242339-43-0 |

Table 1: Physicochemical Properties

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published, data for the closely related compound, 5-Chloro-2-methylaniline, provides a useful reference.

| Spectroscopy | Data for 5-Chloro-2-methylaniline |

| GC-MS | Mass-to-charge ratios (m/z) of 141, 106, and 140 are prominent. nih.gov |

| UV Spectroscopy | UV spectrum available in the Sadtler Research Laboratories Spectral Collection. nih.gov |

| IR Spectroscopy | SADTLER Reference Number: 4721 (IR, PRISM). nih.gov |

Table 2: Spectroscopic Data for a Related Compound

Synthesis and Reactivity

The synthesis of halogenated anilines like this compound typically involves the reduction of the corresponding nitro compound. For instance, a common method for preparing 5-Chloro-2-methylaniline is the reduction of 4-chloro-2-nitrotoluene. nih.gov Similar strategies can be envisioned for the synthesis of this compound.

The reactivity of this compound is dictated by the amino group and the substituted aromatic ring. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, making it a versatile handle for further chemical modifications. The halogen substituents on the aromatic ring influence its electrophilic substitution reactions and can participate in cross-coupling reactions.

Applications in Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. Its structural features make it a suitable starting material for the production of a range of target molecules.

Pharmaceuticals: Halogenated anilines are precursors to many active pharmaceutical ingredients (APIs). chemimpex.com The specific substitution pattern of this compound could be leveraged to synthesize novel drug candidates.

Agrochemicals: This compound can be used in the development of new pesticides and herbicides. chemimpex.com

Dyes and Pigments: The aniline scaffold is fundamental to many synthetic dyes. guidechem.com this compound could be used to create new colorants with specific properties.

Structure

3D Structure

属性

IUPAC Name |

5-chloro-4-fluoro-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAAJYJYOSSNRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287180 | |

| Record name | 5-Chloro-4-fluoro-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-43-0 | |

| Record name | 5-Chloro-4-fluoro-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-fluoro-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 5 Chloro 4 Fluoro 2 Methylaniline

Established Synthetic Pathways to 5-Chloro-4-fluoro-2-methylaniline

Reduction of Nitro-substituted Precursors

A primary and well-established method for synthesizing this compound is through the reduction of a corresponding nitro-substituted precursor, 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. nih.govsigmaaldrich.comnih.gov This transformation is a fundamental step in aniline (B41778) synthesis, where the nitro group (-NO2) is converted to an amino group (-NH2).

The reduction of nitroaromatics can be achieved using various reducing agents and catalyst systems. rsc.orgorganic-chemistry.org Common methods include catalytic hydrogenation with H2 gas over metal catalysts like palladium on carbon (Pd/C). organic-chemistry.org The process involves the adsorption of the nitroaromatic compound and the reducing agent onto the catalyst's surface, facilitating electron transfer and subsequent reaction. rsc.org The reaction typically proceeds through intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine before yielding the final aniline product. rsc.orgmdpi.com

Another approach involves the use of metals in acidic media, such as iron in the presence of hydrochloric acid. For instance, the synthesis of 5-fluoro-2-methylaniline (B146954) has been achieved by refluxing 4-fluoro-1-methyl-2-nitrobenzene with iron powder and a catalytic amount of HCl in ethanol (B145695), affording a 70% yield. chemicalbook.com

The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule, ensuring the selective reduction of the nitro group.

Table 1: Reduction of Nitro-substituted Precursors This table is interactive and based on the data in the text.

| Precursor | Product | Reagents and Conditions | Yield |

|---|---|---|---|

| 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | This compound | Catalytic hydrogenation (e.g., H2/Pd/C) or metal/acid (e.g., Fe/HCl) | High |

Halogenation Reactions in the Synthesis of Analogues

Halogenation, the introduction of a halogen atom (F, Cl, Br, I) onto an organic compound, is a critical strategy in the synthesis of precursors for aniline derivatives. libretexts.org In the context of this compound synthesis, halogenation reactions are employed to introduce the chloro and fluoro substituents at the desired positions on the toluene (B28343) or aniline backbone.

The reactivity of halogens decreases from fluorine to iodine. libretexts.org Due to the high reactivity of fluorine, direct fluorination is often challenging. Therefore, fluorinating agents or multi-step strategies are typically employed. For instance, the synthesis of fluorotoluene derivatives can be achieved from waste TNT (trinitrotoluene) through a series of reactions involving a fluorine source and a catalyst like Pd(OAc)2. google.com

Bromination of an aniline derivative, followed by further transformations, can also be a viable route. For example, 5-fluoro-o-toluidine can be brominated using N-bromosuccinimide in dichloromethane.

Regioselective Synthesis Strategies

Controlling the position of functional groups on the aromatic ring, known as regioselectivity, is paramount in the synthesis of polysubstituted anilines like this compound. The directing effects of the substituents already present on the ring guide the position of incoming groups.

For instance, in the synthesis of anilines, the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. To control this, the amino group is often protected, for example, by acetylation to form an acetanilide (B955). This modification moderates the activating effect and provides steric hindrance, often favoring the para-substituted product. acs.org

In cases where direct functionalization is challenging, multi-step syntheses involving blocking groups or rearrangement reactions are employed to achieve the desired regiochemistry. The synthesis of specific isomers often requires careful planning of the order of reactions to leverage the directing effects of different functional groups. For example, the synthesis of a key intermediate for the pharmaceutical Candesartan Cilexetil involved a regioselective C-H azidation of an aniline derivative. nih.gov

Advanced Synthetic Techniques and Catalyst Systems

Palladium-catalyzed Coupling Reactions for Aryl Halide Precursors

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the synthesis of anilines from aryl halides. organic-chemistry.orgacs.org This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst and a base. acs.orgmit.edu

This methodology offers a direct route to anilines and is tolerant of a wide range of functional groups. nih.gov The catalyst system typically consists of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine (B1218219) ligand. mit.edubeilstein-journals.org The choice of ligand is crucial for the reaction's efficiency and can be tailored to the specific substrates. For example, the use of bulky electron-rich phosphine ligands can facilitate the amination of even challenging aryl chlorides. organic-chemistry.org

The Buchwald-Hartwig amination can be used to introduce the amino group at a late stage in the synthesis, coupling ammonia (B1221849) or an ammonia equivalent with a suitably substituted aryl halide. nih.gov For example, the synthesis of 5-fluoro-2-methylaniline has been accomplished from the corresponding aryl halide using a palladium catalyst with a specific phosphine ligand, CyPF-PtBu, achieving a 76% yield. chemicalbook.com

Table 2: Palladium-catalyzed Amination This table is interactive and based on the data in the text.

| Aryl Halide | Amine Source | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Corresponding aryl halide | Ammonium sulfate | Pd(P(o-tol)3)2 / CyPF-PtBu | 5-Fluoro-2-methylaniline | 76% chemicalbook.com |

Green Chemistry Principles in Aniline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgyoutube.com In aniline synthesis, this often involves replacing toxic reagents and solvents with more environmentally benign alternatives. ijtsrd.com

One area of focus is the replacement of harsh acetylating agents like acetic anhydride (B1165640) with greener alternatives. For example, the acetylation of aniline to acetanilide can be carried out using a zinc dust/iron powder-acetic acid system or a magnesium sulfate-glacial acetic acid system, avoiding the use of corrosive and lachrymatory acetic anhydride. acs.orgijtsrd.com

The use of water as a solvent is another key aspect of green chemistry. tandfonline.com Efforts have been made to develop catalytic systems that are effective in aqueous media. For instance, palladium-catalyzed amination reactions have been successfully performed with aqueous ammonia, reducing the need for organic solvents. nih.gov Furthermore, enzyme-mediated synthesis of polyaniline using oxidoreductases in aqueous solutions presents a greener alternative to conventional methods that use harsh oxidants and toxic solvents. mdpi.com The use of microwave irradiation can also contribute to greener syntheses by reducing reaction times and often improving yields. tandfonline.com

Purification and Isolation Methodologies for this compound Intermediates

The efficient isolation and purification of intermediates are paramount in the synthesis of this compound. Various techniques, including recrystallization, chromatography, and extractive workup, are utilized to ensure the removal of impurities, by-products, and unreacted starting materials.

A plausible synthetic route to this compound may involve the nitration of a dichlorobenzene precursor, followed by amination, fluorination, and reduction. An alternative strategy could involve the chlorination of a fluorinated aniline derivative. One common approach involves the use of an acetamide (B32628) intermediate for directing purposes or for purification. The purification methodologies for key potential intermediates in such synthetic pathways are detailed below.

Intermediate 1: 2,4-Dichloronitrobenzene (B57281)

The synthesis of 2,4-dichloronitrobenzene can be achieved through the nitration of m-dichlorobenzene. The workup and purification of the crude product are essential to remove mixed acid residues and isomeric impurities.

A typical purification protocol involves washing the crude product with water to remove the bulk of the acid. This is followed by a wash with an alkaline solution, such as sodium bicarbonate, to neutralize any remaining acidic components. quickcompany.in This extractive workup is crucial for preventing product degradation in subsequent steps and for the purity of the isolated intermediate.

| Purification Step | Reagent/Solvent | Purpose |

| Washing | Water | Removal of excess mixed acid |

| Neutralization | Aqueous Sodium Bicarbonate | Removal of residual acid |

| Drying | Anhydrous Sodium Sulfate | Removal of water from the organic phase |

Intermediate 2: 5-Chloro-2-nitroaniline (B48662)

The conversion of 2,4-dichloronitrobenzene to 5-chloro-2-nitroaniline is typically achieved through amination. The purification of the resulting product is often accomplished by recrystallization.

After the reaction, the crude solid is typically isolated by filtration. google.com Recrystallization from an appropriate solvent, such as ethanol or methanol, is a highly effective method for obtaining pure 5-chloro-2-nitroaniline. quickcompany.inchemicalbook.com The crude product is dissolved in the hot solvent, and upon cooling, the purified compound crystallizes, leaving impurities in the mother liquor. chemicalbook.com A second crop of crystals can sometimes be obtained by concentrating the mother liquor. chemicalbook.com

| Purification Technique | Solvent System | Key Findings |

| Recrystallization | Ethanol (95%) | Heating to dissolve the crude product followed by cooling to 10°C yields needle-like crystals. chemicalbook.com |

| Recrystallization | Methanol | Effective for obtaining high-purity product with a sharp melting point. google.com |

Intermediate 3: N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

In some synthetic strategies, this compound is converted to its acetamide derivative, N-(5-chloro-4-fluoro-2-methylphenyl)acetamide. This step can be used as a means of purification, as the acetamide is often a stable, crystalline solid that is readily purified by recrystallization. The pure acetamide can then be hydrolyzed back to the target aniline.

The synthesis of this acetamide intermediate typically involves the reaction of this compound with acetic anhydride or acetyl chloride. smolecule.com Following the reaction, the mixture is typically quenched with water or a basic solution, and the crude product is extracted. Purification is then achieved through recrystallization or chromatography. smolecule.com

| Purification Technique | Solvent/Mobile Phase | Key Findings |

| Recrystallization | Toluene | Can be used to achieve a purity of >95%. |

| Chromatography | Not specified | An alternative method to recrystallization for achieving high purity. smolecule.com |

General Purification Techniques for Related Anilines

The purification of substituted anilines, which are key intermediates in many chemical syntheses, often employs a standard set of laboratory techniques. For instance, in the synthesis of the related compound 5-fluoro-2-methylaniline, the crude product obtained after reaction workup is often purified by flash column chromatography. chemicalbook.com The workup itself typically involves dilution with a solvent like ethyl acetate, filtration through a pad of Celite to remove solid impurities, and then a series of washes. chemicalbook.com These washes can include water and brine to remove water-soluble impurities and salts. chemicalbook.com The organic layer is then dried over an anhydrous salt, such as sodium sulfate, before the solvent is removed under reduced pressure. chemicalbook.com

| Purification Step | Reagent/Solvent System | Purpose |

| Filtration | Celite | Removal of fine solid impurities |

| Washing | Water, Brine | Removal of water-soluble impurities and salts |

| Drying | Anhydrous Sodium Sulfate | Removal of residual water from the organic phase |

| Chromatography | Hexanes:Ethyl Acetate | Separation of the desired product from by-products and starting materials |

Chemical Reactivity and Reaction Mechanisms of 5 Chloro 4 Fluoro 2 Methylaniline

Electrophilic Aromatic Substitution (EAS) Reactivity Analysis

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile. The reaction rate and the position of substitution are influenced by the substituents already present on the ring.

The substituents on the 5-Chloro-4-fluoro-2-methylaniline ring have the following effects:

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic system via resonance.

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group through an inductive effect.

Halogens (-F, -Cl): These are deactivating groups due to their electron-withdrawing inductive effect. However, they are ortho-, para-directing because they can donate a lone pair of electrons through resonance. synquestlabs.com

The combined influence of these groups makes the ring more activated towards EAS than benzene, primarily due to the powerful -NH₂ group. The substitution pattern is determined by the cumulative directing effects. The -NH₂ group strongly directs to its ortho (position 6) and para (position 4) positions. The -CH₃ group directs to its ortho (position 3) and para (position 5) positions. The halogens also exert their ortho-, para-directing influence.

Given the positions of the existing substituents, the most likely position for electrophilic attack is position 6, which is ortho to the strongly activating amino group and meta to the deactivating halogens. This position is sterically accessible and electronically favored.

Table 1: Summary of Substituent Effects on EAS

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ | 1 | Strongly Activating | Ortho, Para |

| -CH₃ | 2 | Weakly Activating | Ortho, Para |

| -F | 4 | Deactivating | Ortho, Para |

| -Cl | 5 | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (NAS) Mechanisms Involving Halogen Sites

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, typically a halide, by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. Current time information in Bangalore, IN.

In this compound, both fluorine and chlorine atoms are potential leaving groups. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility.

While the ring is not substituted with classic strong electron-withdrawing groups like nitro groups, the cumulative inductive effect of the halogens can make the ring susceptible to NAS under forcing conditions with strong nucleophiles. Between the two halogens, fluorine is generally a better leaving group in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the halogen. The high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic and thus more susceptible to nucleophilic attack.

Amination and Derivatization Reactions of the Aniline (B41778) Moiety

The amino group of this compound is a primary site for various chemical modifications.

Acylation: The primary amine can readily react with acylating agents like benzoyl chloride or acetic anhydride (B1165640) in the presence of a base (e.g., pyridine) to form the corresponding amide. For instance, reacting with benzoyl chloride would yield N-(5-chloro-4-fluoro-2-methylphenyl)benzamide. learncbse.in This reaction is often used to protect the amino group during other transformations. wikipedia.org

Alkylation: The nitrogen can be alkylated using alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono-, di-, and even tri-alkylated products.

Diazotization: Like other primary aromatic amines, this compound can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. wikipedia.org This intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) by displacing the diazo group.

These derivatization reactions are fundamental in synthetic chemistry for creating more complex molecules, including those with potential applications in pharmaceuticals and materials science. chemicalbook.com

Reductive Transformations and Oxidative Stability Studies

Reductive Transformations: A common method for synthesizing substituted anilines is the reduction of the corresponding nitroaromatic compound. Therefore, a key reductive transformation related to this compound is its synthesis from a nitro precursor, such as 1-chloro-2-fluoro-5-methyl-4-nitrobenzene. This reduction can be achieved using various reagents, such as iron powder in acidic medium, catalytic hydrogenation, or using polysulfides. chemicalbook.comgoogle.com Another reductive process is dehalogenation, which can occur under catalytic hydrogenation conditions, potentially removing the chlorine atom. prepchem.com

Oxidative Stability: Anilines are generally susceptible to oxidation. The presence of the electron-donating amino and methyl groups makes the ring electron-rich and prone to oxidation, which can lead to the formation of colored polymeric products. However, the electron-withdrawing halogen atoms (-Cl and -F) can increase the oxidation potential of the molecule compared to non-halogenated anilines, thereby imparting a degree of oxidative stability. A study on the oxidation of various substituted anilines showed that electron-withdrawing groups decrease the reaction rate of oxidation. nih.gov Despite this, strong oxidizing agents can still lead to complex reactions and degradation of the molecule.

Comparative Reactivity with Related Halogenated Methylanilines

The reactivity of this compound can be better understood by comparing it with related compounds.

Table 2: Comparison of Properties of Halogenated Methylanilines

| Compound | Molecular Weight (g/mol) | Key Differences in Substituents |

|---|---|---|

| This compound | 159.59 biosynth.com | Contains both Cl and F |

| 5-Chloro-2-methylaniline (B43014) | 141.60 sigmaaldrich.com | Lacks the fluorine atom |

| 4-Fluoro-2-methylaniline | 125.14 | Lacks the chlorine atom |

| 5-Bromo-4-fluoro-2-methylaniline | 204.04 sigmaaldrich.com | Contains Br instead of Cl |

Basicity: The basicity of the aniline is influenced by the electronic effects of the substituents. In this compound, both halogens are electron-withdrawing, which decreases the electron density on the nitrogen atom and makes it less basic compared to 2-methylaniline. It would be expected to be less basic than both 5-Chloro-2-methylaniline and 4-Fluoro-2-methylaniline due to the cumulative electron-withdrawing effect of two halogens.

EAS Reactivity: The presence of two deactivating halogens makes this compound less reactive in EAS than its mono-halogenated counterparts, 5-Chloro-2-methylaniline and 4-Fluoro-2-methylaniline.

NAS Reactivity: Compared to 5-Chloro-2-methylaniline, the presence of the highly electronegative fluorine atom in this compound likely enhances its reactivity towards nucleophilic aromatic substitution at the C-F bond. When comparing with 5-Bromo-4-fluoro-2-methylaniline, the C-F bond is still the more probable site for SNAr for electronic reasons, although the C-Br bond is weaker.

Applications of 5 Chloro 4 Fluoro 2 Methylaniline in Advanced Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Development

The structural attributes of 5-chloro-4-fluoro-2-methylaniline make it a valuable building block in the pharmaceutical industry. Its utility spans from being a precursor for active pharmaceutical ingredients to its exploration in the development of novel therapeutic agents.

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). biosynth.com Its chemical structure is incorporated into the final drug molecule, often contributing to the drug's efficacy and pharmacokinetic properties. The synthesis of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide is a prime example, where this compound is acetylated to produce an intermediate that is further elaborated into more complex pharmaceutical compounds. smolecule.com

Exploration in Anticancer Compound Development

The development of new anticancer agents is a significant area of research where aniline (B41778) derivatives have shown promise as inhibitors of cell proliferation and growth. nih.gov While direct studies on the anticancer properties of this compound are not extensively documented, its role as a precursor in the synthesis of potential anticancer compounds is noteworthy. For instance, phenylacetamide derivatives, which can be synthesized from aniline precursors, have been investigated as potential anticancer agents. nih.gov The combination of a phenylacetamide structure with various substituted anilides is a strategy employed in the design of new anticancer molecules. nih.gov

A related compound, 5-bromo-4-fluoro-2-methylaniline, is a key ingredient in the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6), a known tumor suppressor. ossila.com This suggests that halogenated and methylated anilines are a valuable class of compounds in the development of cancer therapeutics.

Derivatization to Bioactive N-Phenyl Acetamide (B32628) Analogues

The derivatization of this compound into N-phenyl acetamide analogues is a common strategy to explore new bioactive molecules. Acetylation of the aniline with reagents like acetic anhydride (B1165640) or acetyl chloride yields N-(5-chloro-4-fluoro-2-methylphenyl)acetamide. smolecule.com This acetamide can then undergo further chemical modifications. smolecule.com Phenylacetamide derivatives have been the subject of research for various therapeutic applications, including as potential antidepressant agents. nih.gov

Table 1: Selected N-Phenyl Acetamide Derivatives and Their Potential Applications

| Derivative | Starting Material | Potential Application |

| N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | This compound | Pharmaceutical Intermediate smolecule.com |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Aniline derivatives | Anticancer agents nih.gov |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Anilines/amines | Antidepressant agents nih.gov |

Utility in Agrochemical and Pesticide Synthesis

The unique substitution pattern of this compound also lends itself to applications in the agrochemical sector, where the development of effective and selective pesticides is crucial for crop protection.

Building Block for Herbicides and Insecticides

The development of fluorinated organic chemicals is a significant and growing area of research in the crop protection industry, with over half of the pesticides launched in the last two decades being fluorinated. semanticscholar.org

Impact on Agrochemical Efficacy and Selectivity

The presence of both chlorine and fluorine atoms in the this compound structure can significantly influence the efficacy and selectivity of the resulting agrochemical. The unique physicochemical properties of fluorine, when incorporated into a molecule, can affect its biological activity. semanticscholar.org The combination of different halogens and a methyl group on the aniline ring allows for fine-tuning of the molecule's properties to target specific pests while minimizing harm to non-target organisms and the environment. The development of trifluoromethylpyridine derivatives for use in agrochemicals highlights the importance of fluorinated compounds in this sector. semanticscholar.org

Contributions to Materials Science and Dye Chemistry

The presence of chlorine, fluorine, and a methyl group on the aniline scaffold suggests that this compound could be a valuable building block in the creation of specialized polymers and colorants. The electronic properties and reactivity of the molecule are influenced by these functional groups, potentially leading to materials with enhanced properties.

Theoretically, this compound could serve as a monomer or a co-monomer in the synthesis of polyanilines or other condensation polymers. The incorporation of chlorine and fluorine atoms into the polymer backbone can be expected to bestow specific characteristics:

Flame Retardancy: Halogenated compounds are well-known for their flame-retardant properties.

Thermal Stability: The strong carbon-fluorine bond could enhance the thermal stability of the resulting polymer.

Dielectric Properties: The introduction of fluorine can lower the dielectric constant of polymers, which is advantageous for applications in microelectronics.

Solubility and Processability: The substituents on the aniline ring can influence the solubility and, therefore, the processability of the resulting polymers.

Anilines are precursors to polyurethanes through their conversion to diamines and subsequent reaction with phosgene. wikipedia.org Although direct evidence for this compound is absent, its derivatives could potentially be used to create specialized polyurethanes with modified properties.

It is important to note that these are projected applications based on the known behavior of similar compounds. Experimental validation of the polymerization of this compound and characterization of the resulting polymers would be necessary to confirm these potential benefits.

The use of aniline and its derivatives as intermediates in the synthesis of pigments and dyes is a well-established field. wikipedia.orgnih.gov Specifically, chlorinated anilines are common precursors for a variety of colorants, particularly azo dyes. researchgate.netijirset.com For instance, 5-Chloro-2-methylaniline (B43014) is explicitly mentioned as being used in the synthesis of dyestuffs. nih.govchemicalbook.com

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as an aniline derivative, followed by a coupling reaction with a suitable coupling component. wikipedia.org The specific substituents on the aniline ring play a crucial role in determining the final color and fastness properties of the dye.

Given this precedent, this compound is a strong candidate for use as a precursor in dye synthesis. The combination of chloro, fluoro, and methyl groups would be expected to produce dyes with unique shades and properties. The general synthetic route would likely involve:

Diazotization: Reaction of this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.

Coupling: Reaction of the diazonium salt with a coupling agent (e.g., phenols, naphthols, or aromatic amines) to form the azo dye.

Table 2: Comparison of Related Aniline Derivatives in Dye Synthesis

| Compound | Stated Application in Dye Synthesis | Reference |

|---|---|---|

| 5-Chloro-2-methylaniline | Used in synthesizing dyes. | nih.govchemicalbook.com |

| 2-Chloroaniline (B154045) | Used to synthesize 4-((2-chlorophenyl)diazenyl)phenol, an azo dye. | researchgate.net |

| Chloroanilines (general) | Used as bases in the synthesis of disperse azo dyes. | ijirset.com |

While direct experimental data for the use of this compound in dye synthesis is not available in the reviewed literature, its structural analogy to known dye precursors strongly suggests its potential in this area. Further research would be needed to synthesize and characterize the dyes derived from this specific compound and to evaluate their properties for various applications.

Spectroscopic and Advanced Analytical Characterization of 5 Chloro 4 Fluoro 2 Methylaniline

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods measure the vibrations of chemical bonds, which occur at characteristic frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy: In FT-IR spectroscopy, the molecule absorbs infrared radiation at specific wavenumbers corresponding to its vibrational modes. The amine (NH₂) group is particularly prominent, showing characteristic symmetric and asymmetric stretching vibrations. The aromatic ring exhibits C-H and C=C stretching bands, while the carbon-halogen bonds (C-F and C-Cl) have distinct absorptions in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. The vibrations of non-polar bonds, such as the aromatic ring's C=C bonds, often produce strong Raman signals.

While specific experimental spectra for 5-Chloro-4-fluoro-2-methylaniline are not widely published, the expected absorption bands can be predicted based on data from similar structures like 4-chloro-2-methylaniline (B164923) and 4-chloro-3-methylaniline. researchgate.net The presence of the electronegative fluorine atom is expected to influence the frequencies of adjacent group vibrations.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| Asymmetric Stretch | N-H | 3400-3500 | FT-IR |

| Symmetric Stretch | N-H | 3300-3400 | FT-IR |

| Scissoring | N-H | 1590-1650 | FT-IR |

| Aromatic Stretch | C-H | 3000-3100 | FT-IR, Raman |

| Aromatic Stretch | C=C | 1450-1600 | FT-IR, Raman |

| Stretch | C-F | 1000-1400 | FT-IR |

| Stretch | C-Cl | 600-800 | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the molecular structure, connectivity, and environment of each atom.

¹H NMR: Proton NMR reveals the number of different types of protons in the molecule, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the two aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. The chemical shifts and splitting patterns (multiplicity) are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The fluorine atom will cause additional splitting (coupling) in the signal of the adjacent aromatic proton.

¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, etc.) and its electronic environment. In this compound, seven distinct signals are anticipated. The carbon atoms bonded to fluorine and chlorine will show characteristic shifts, and the C-F bond will result in significant coupling (large J-coupling constant), splitting the ¹³C signal for the carbon attached to fluorine and, to a lesser extent, its neighbors.

While specific experimental data for this compound is scarce, analysis of related compounds provides a basis for predicting the spectral data. rsc.orgchemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | 2.1 - 2.3 | Singlet (s) |

| ¹H | -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) |

| ¹H | Ar-H (position 3) | 6.8 - 7.0 | Doublet of doublets (dd) |

| ¹H | Ar-H (position 6) | 7.0 - 7.2 | Doublet (d) |

| ¹³C | -CH₃ | 15 - 20 | Quartet (q) |

| ¹³C | C2 | 120 - 125 | Doublet (d, from C-F coupling) |

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to obtain a unique fragmentation pattern that serves as a "molecular fingerprint."

For this compound (C₇H₇ClFN), the molecular weight is 159.59 g/mol . synquestlabs.com In a mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will appear at two mass units higher than the molecular ion peak, with about one-third the intensity.

The molecule will also fragment in predictable ways upon ionization. Common fragmentation pathways for similar anilines include the loss of a methyl group (-15 amu) or cleavage related to the halogen substituents. nih.gov

Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Identity |

|---|---|---|

| 159/161 | [C₇H₇ClFN]⁺ | Molecular Ion (M⁺/M+2) |

Chromatographic Methods for Purity Assessment and Mixture Analysis (HPLC, LC-MS, UPLC, TLC)

Chromatography is a set of laboratory techniques used for the separation of mixtures. It is indispensable for assessing the purity of this compound and for analyzing it within complex matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for separating, identifying, and quantifying components in a mixture. For an aromatic amine like this compound, a reversed-phase method is typically employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to ensure the analyte is in a single ionic form. sielc.com UPLC offers higher resolution and faster analysis times compared to HPLC due to the use of smaller particle sizes in the column.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. tandfonline.com LC-MS is highly sensitive and selective, allowing for the confident identification and quantification of the target compound, even at trace levels. It is particularly useful for analyzing reaction mixtures or for detecting the compound in environmental samples. researchgate.netnih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used to monitor reaction progress, identify compounds in a mixture, and determine the purity of a substance. For this compound, a silica (B1680970) gel plate would serve as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would be used as the mobile phase. The position of the spot, represented by its retention factor (Rf), helps in its identification.

Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|

| HPLC / UPLC | C18 silica gel | Acetonitrile / Water with 0.1% Formic Acid | UV (e.g., 254 nm) |

| LC-MS | C18 silica gel | Acetonitrile / Water with 0.1% Formic Acid | Mass Spectrometry (ESI+) |

Computational Chemistry Investigations of 5 Chloro 4 Fluoro 2 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (DFT Studies)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure and molecular geometry of chemical compounds. DFT studies on molecules similar to 5-Chloro-4-fluoro-2-methylaniline, particularly other halogenated anilines, have demonstrated the reliability of this approach in predicting molecular properties. dntb.gov.uaresearchgate.net For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and to calculate various electronic properties.

The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule. The presence of the chloro, fluoro, and methyl groups on the aniline (B41778) ring is expected to induce subtle changes in the geometry of the benzene (B151609) ring and the amino group compared to unsubstituted aniline.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, which are the most electron-rich regions. The LUMO, on the other hand, would likely be distributed over the aromatic ring, with significant contributions from the electron-withdrawing chloro and fluoro substituents. The energy gap is anticipated to be influenced by the electronic effects of the substituents. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Note: These values are hypothetical and are based on trends observed in computational studies of similar halogenated anilines.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MESP of this compound, the most negative potential (typically colored red or yellow) is expected to be concentrated around the nitrogen atom of the amino group and the fluorine atom, due to their high electronegativity. These regions represent the likely sites for interaction with electrophiles. Conversely, the regions of positive potential (typically colored blue) are anticipated to be located around the hydrogen atoms of the amino group, indicating their susceptibility to nucleophilic attack. The MESP analysis provides a visual representation of how the electron-donating amino and methyl groups and the electron-withdrawing chloro and fluoro groups collectively influence the electrostatic landscape of the molecule. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides detailed insights into the bonding and electronic structure of a molecule, including intramolecular interactions such as hyperconjugation and steric effects. NBO analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

Theoretical Predictions of Reactivity and Mechanistic Pathways

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to explore the mechanisms of chemical reactions. For this compound, theoretical calculations can identify the most likely sites for various chemical transformations.

The HOMO and LUMO distributions, as well as the MESP analysis, provide initial clues about reactivity. For instance, the electron-rich nitrogen atom is a likely site for electrophilic attack or protonation. The aromatic ring can undergo electrophilic substitution, and the positions of attack would be influenced by the directing effects of the existing substituents (amino, methyl, chloro, and fluoro groups). Computational studies on similar anilines have shown that halogenation reactions can lead to a variety of products, and theoretical calculations can help elucidate the reaction pathways. acs.org

Furthermore, the calculation of global reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, can provide quantitative measures of the molecule's reactivity. These parameters are useful for comparing the reactivity of this compound with other related compounds.

Simulation of Spectroscopic Properties

Computational methods can simulate various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or for predicting the spectral characteristics of a yet-to-be-synthesized compound.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies and intensities can be compared with experimental data to confirm the molecular structure and to assign the observed spectral bands to specific vibrational modes of the molecule. Theoretical studies on halosubstituted anilines have demonstrated the accuracy of DFT in predicting vibrational spectra. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectrum (UV-Vis spectrum) of the molecule. This would provide information about the electronic transitions, such as the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These theoretical predictions can aid in the identification and characterization of the compound using spectroscopic techniques.

Table 2: Hypothetical Simulated Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| Infrared Spectroscopy | N-H Stretching Frequency | ~3400-3500 cm⁻¹ |

| Infrared Spectroscopy | C-Cl Stretching Frequency | ~700-800 cm⁻¹ |

| Infrared Spectroscopy | C-F Stretching Frequency | ~1200-1300 cm⁻¹ |

| UV-Vis Spectroscopy | λmax (in ethanol) | ~290-310 nm |

Note: These values are hypothetical and are based on trends observed in computational studies of similar halogenated anilines.

Conformation and Tautomerism Studies

Computational chemistry is also a powerful tool for investigating the conformational landscape and potential tautomerism of a molecule. For this compound, conformational analysis would involve exploring the potential energy surface with respect to the rotation of the amino group and the methyl group. While the aniline ring itself is rigid, the orientation of these substituents can vary. DFT calculations can determine the relative energies of different conformers and identify the most stable (lowest energy) conformation. Studies on substituted anilines have shown that the planarity of the amino group can be influenced by the nature and position of the substituents. researchgate.net

Tautomerism is the phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton. For this compound, while the aromatic amine form is expected to be overwhelmingly the most stable, theoretical calculations could be used to investigate the relative stability of any potential imine tautomers. This would involve calculating the energies of the different tautomeric forms and the energy barriers for their interconversion. For most aniline derivatives, the amine tautomer is significantly more stable.

Environmental Behavior and Degradation Mechanisms of 5 Chloro 4 Fluoro 2 Methylaniline

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as sunlight (photolysis), water (hydrolysis), and atmospheric reactions.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For many aromatic compounds, this is a significant degradation route in surface waters and on soil surfaces. Chloroanilines are known to absorb UV light, which can lead to their degradation. For instance, the photolysis half-life of 4-chloroaniline (B138754) in surface waters has been estimated to be as short as 0.4 to 3 hours, depending on conditions. nih.govnih.gov Similarly, irradiation of an aqueous solution of 2-chloroaniline (B154045) resulted in a photodegradation half-life of 11.5 hours. nih.gov

The presence of photosensitizers in the environment, such as humic acids, can accelerate the photolytic degradation of anilines. It is therefore anticipated that 5-Chloro-4-fluoro-2-methylaniline would undergo photolytic degradation in both aquatic and terrestrial environments, with the rate being influenced by factors such as water depth, turbidity, and the presence of sensitizing substances.

Table 1: Illustrative Photodegradation Data for Analogous Chloroanilines

| Compound | Environment | Half-life | Reference |

| 4-Chloroaniline | Surface Water | 0.4 - 3 hours | nih.govnih.gov |

| 2-Chloroaniline | Aqueous Solution | 11.5 hours | nih.gov |

This table presents data for analogous compounds to illustrate potential photodegradation rates.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Aromatic amines, including chloroanilines, are generally considered to be stable to hydrolysis under typical environmental pH conditions (pH 5-9). nih.govnih.gov The carbon-nitrogen bond in the aniline (B41778) structure is not readily attacked by water. While some N-heteroaromatic amines can undergo hydrolysis, particularly under strong alkaline conditions, this is not a major degradation pathway for anilines in the environment. rsc.org Therefore, it is expected that this compound would exhibit high stability towards hydrolysis.

In the atmosphere, the primary degradation pathway for many volatile and semi-volatile organic compounds is oxidation by photochemically produced hydroxyl radicals (•OH). hydrogenlink.com These highly reactive species can attack the aromatic ring or abstract a hydrogen atom from the amine group. acs.org The rate constant for the reaction of 2-chloroaniline with hydroxyl radicals has been estimated, leading to a calculated atmospheric half-life of about 12 hours. nih.gov For anilines in general, the atmospheric lifetime with respect to reaction with OH radicals is typically short, on the order of hours. rsc.org This suggests that atmospheric oxidation would be a significant removal process for any this compound that volatilizes.

Biotic Transformation and Microbial Degradation Studies

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment.

The biodegradation of chloroanilines in soil has been the subject of numerous studies. Microorganisms have been shown to degrade these compounds, often utilizing them as a source of carbon and nitrogen. nih.govoup.com A common initial step in the aerobic degradation of chloroanilines is the enzymatic conversion to the corresponding chlorocatechol, which is then further broken down. nih.gov

For example, several bacterial strains, including Acinetobacter baumannii and Pseudomonas putida, have been isolated from soil and shown to degrade 4-chloroaniline. nih.govoup.com These bacteria can achieve degradation efficiencies of 60-75% over a period of days. nih.govoup.com The degradation of 3,4-dichloroaniline (B118046) in soil has also been documented, with mineralization (the complete breakdown to CO2) occurring at a rate of about 1% per week. scilit.com However, the presence of multiple halogen substituents can sometimes lead to greater persistence. ekb.eg It is plausible that this compound could be biodegraded in soil, although the specific rates and pathways would depend on the microbial communities present and environmental conditions.

Table 2: Illustrative Biodegradation Data for Analogous Chloroanilines in Soil

| Compound | Microorganism(s) | Degradation Efficiency/Rate | Reference |

| 4-Chloroaniline | Acinetobacter baumannii, Pseudomonas putida | 60-75% in 12 days | oup.com |

| 3,4-Dichloroaniline | Soil Microflora | ~1% mineralization per week | scilit.com |

| Chloroanilines | Bacillus species consortium | Degradation observed | ijcrar.com |

This table presents data for analogous compounds to illustrate potential biodegradation in soil.

In aquatic environments, both bacteria and algae can contribute to the biotransformation of halogenated anilines. The primary mechanism for the removal of aniline from pond water has been shown to be biodegradation. nih.gov The degradation pathway often involves oxidative deamination to catechol, followed by ring cleavage. nih.gov

Studies with the green alga Chlorella pyrenoidosa have demonstrated the removal of 3,4-dichloroaniline from water, with a removal percentage of 78.4% over a 7-day period. researchgate.net This removal is attributed to a combination of biosorption and biodegradation. Similarly, the freshwater alga Chlamydomonas reinhardtii has been shown to biotransform aniline. researchgate.net These findings suggest that this compound could be subject to biotransformation by aquatic microorganisms and algae, contributing to its removal from the water column.

Environmental Fate Modeling and Prediction of Mobility of this compound

The environmental distribution of the synthetic chemical this compound is governed by its intrinsic physical and chemical properties. In the absence of extensive empirical data, predictive models based on Quantitative Structure-Activity Relationships (QSAR) are employed to forecast its behavior in various environmental compartments. These models utilize the molecular structure of the compound to estimate key environmental parameters.

Adsorption to Soil Organic Matter and Sediments

The mobility of this compound in the terrestrial environment is largely dictated by its tendency to adsorb to soil particles and sediments. This process is primarily influenced by the compound's interaction with soil organic matter. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this adsorption potential. A higher Koc value suggests stronger binding to soil and lower mobility, while a lower value indicates a greater potential for leaching into groundwater.

For this compound, QSAR models predict a moderate to low mobility in soil. The presence of the chloro, fluoro, and methyl functional groups on the aniline ring influences its polarity and hydrophobicity, which in turn affects its adsorption characteristics. Primary aromatic amines, such as aniline derivatives, have the potential to form strong, sometimes irreversible, bonds with humic substances in soil organic matter. This interaction can lead to the compound being more strongly retained in the soil than might be predicted by its Koc value alone, effectively immobilizing it. The degree of this binding can increase with the amount of humic material present in the soil. In soils with low organic content, such as sandy soils, the mobility of this compound is expected to be higher.

Predicted Soil Adsorption Properties of this compound

| Property | Predicted Value | Interpretation |

|---|

Note: The values presented are estimates derived from QSAR models and have not been experimentally verified.

Volatilization Potential from Water and Soil

The tendency of a chemical to move from water or soil into the atmosphere is known as volatilization. This is a significant pathway for the environmental distribution of many organic compounds. The potential for volatilization is determined by a chemical's vapor pressure and its Henry's Law constant. The Henry's Law constant, in particular, describes the partitioning of a chemical between air and water at equilibrium.

For this compound, its structural properties—a relatively low vapor pressure and a moderate water solubility—suggest a limited potential for volatilization from water and moist soil surfaces. The aniline functional group can also engage in hydrogen bonding with water molecules, which would further decrease its tendency to escape into the gaseous phase.

Environmental conditions such as temperature, soil moisture, and air movement can influence the rate of volatilization. montana.edusmartnitrogen.comuidaho.edugov.mb.ca While higher temperatures can increase the vapor pressure and thus the potential for volatilization, the compound's inherent properties suggest that this is not a primary route of environmental dissipation for this compound. smartnitrogen.comgov.mb.ca

Predicted Volatilization Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Henry's Law Constant (atm·m³/mol) | 1.0 x 10⁻⁶ - 1.0 x 10⁻⁷ (Estimated) | Low volatilization potential |

Note: The values presented are estimates derived from QSAR models and have not been experimentally verified.

Biological Activity and Toxicological Mechanisms of 5 Chloro 4 Fluoro 2 Methylaniline in Research

Investigation of Molecular Mechanisms of Action in Biological Systems

While direct research into the molecular mechanisms of 5-Chloro-4-fluoro-2-methylaniline is limited, studies on structurally similar substituted anilines provide insights into its potential biological interactions. Compounds within this class have been investigated for their binding affinity with various biological targets. For instance, certain substituted anilines demonstrate the ability to interact with enzymes, such as proteases, which are crucial for the survival of pathogens smolecule.com. The inclusion of halogen atoms, like chlorine and fluorine, along with a methyl group on the aniline (B41778) ring, influences the compound's electronic properties and steric configuration, which are key determinants of its interaction with biological macromolecules.

Research on analogous compounds suggests that the biological activity may stem from these specific interactions. For example, derivatives of similar anilines have been explored as potential lead compounds for developing new drugs targeting infectious diseases smolecule.com. The functional groups present on this compound could allow it to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, within the active sites of enzymes or receptors, potentially leading to the modulation of their activity.

Research on Carcinogenic Potential and Genotoxicity

The carcinogenic and genotoxic potential of this compound has not been extensively documented. However, significant research has been conducted on the closely related compound 5-chloro-2-methylaniline (B43014) (also known as 5-chloro-o-toluidine), which lacks the fluorine atom. The National Cancer Institute (NCI) concluded that 5-chloro-o-toluidine was carcinogenic in B6C3F1 mice, inducing hemangiosarcomas and hepatocellular carcinomas in both male and female mice ca.govnih.gov. In contrast, the evidence for carcinogenicity in Fischer 344 rats was not considered conclusive ca.govnih.gov.

Despite structural features that might predict genotoxicity, experimental data for 5-chloro-o-toluidine are sparse ca.govnih.gov. In single assays, it did not show mutagenic activity in Salmonella typhimurium or induce unscheduled DNA synthesis in cultured rat hepatocytes nih.gov. This contrasts with broader studies on aniline derivatives, which suggest that genotoxicity is a general property of this class of chemicals nih.gov. For instance, the structurally related compound 2-methyl-4-fluoroaniline was found to be weakly mutagenic nih.gov. Another study noted that several substituted alkyl- and haloanilines that are suspected carcinogens were also found to be bacterial mutagens or to cause damage to the DNA of mammalian cells nih.gov.

Carcinogenicity of 5-Chloro-o-toluidine in B6C3F1 Mice

| Sex | Tumor Type | Observation | Reference |

|---|---|---|---|

| Male & Female | Hemangiosarcomas | Statistically significant increased incidence | ca.gov |

| Male | Hepatocellular Carcinomas | Statistically significant increased incidence (19/50 in low-dose, 25/47 in high-dose vs. 4/20 in controls) | nih.gov |

| Female | Hepatocellular Carcinomas | Statistically significant increased incidence (19/50 in low-dose, 26/43 in high-dose vs. 0/20 in controls) | nih.gov |

Studies on Metabolic Pathways and Metabolite Formation

The metabolic pathways of this compound have not been specifically detailed in the available literature. However, the metabolism of related chloro-methyl-anilines has been investigated, providing a likely model. Like other aromatic amines, it is anticipated that this compound undergoes metabolic activation primarily through the cytochrome P-450 enzyme system ornl.gov.

A probable initial step in its metabolism is N-oxidation, which forms a nitrosoarene intermediate nih.gov. This reactive metabolite can covalently bind to macromolecules, such as hemoglobin, a characteristic that has been observed for 5-chloro-o-toluidine nih.gov. Studies on the metabolism of 5-chloro-o-toluidine in rats identified several urinary metabolites, indicating that the compound undergoes further biotransformation. Among the identified metabolites were 5-chloroanthranilic acid (5-chloro-2-carboxy-aniline) and 4-chloro-2-methylacetanilide ca.gov. This suggests that metabolic processes for this class of compounds include oxidation of the methyl group and acetylation of the amino group. Another potential pathway, observed in the degradation of 2-Chloro-4-nitroaniline by Rhodococcus sp., is denitrification, leading to the formation of phenolic compounds like 4-amino-3-chlorophenol (B108459) plos.org.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies help to understand how the chemical structure of a compound influences its biological activity. For aniline derivatives, the type and position of substituents on the aromatic ring are critical. The presence of halogen atoms, for example, is often associated with enhanced antimicrobial properties smolecule.com.

A compelling example comes from research on the very close structural analog, 5-Bromo-4-fluoro-2-methylaniline. This compound serves as a key building block in the synthesis of MDL compounds (e.g., MDL-800, MDL-801), which are known activators of sirtuin 6 (SIRT6) ossila.com. SIRT6 is a lysine (B10760008) deacetylase that functions as a tumor suppressor. The MDL compounds act as allosteric activators, binding to a site on the enzyme separate from the active site to increase its deacetylase activity ossila.com. This research highlights how the specific arrangement of bromo, fluoro, and methyl groups on the aniline scaffold creates a molecule that can be derivatized to precisely interact with a specific allosteric site on a critical human enzyme. This demonstrates the potential for this compound to serve as a scaffold in medicinal chemistry for developing targeted therapeutic agents.

Ecotoxicological Impact Studies in Model Organisms

The ecotoxicological impact of this compound is not well-defined, but data from related chloroanilines and fluoroanilines indicate a potential for environmental risk. Chloroanilines are generally considered persistent in the environment and can be introduced into aquatic ecosystems through industrial wastewater, accidental spills, and atmospheric deposition nih.gov.

The related compound 5-chloro-2-methylaniline is known to be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment fishersci.comfishersci.com. Studies have been conducted to determine its acute toxicity in fish. Furthermore, research on fluoroaniline (B8554772) toxicity in soil organisms provides additional insight. A study on the effects of 2-fluoro-4-methylaniline (B1213500) on the earthworm Eisenia veneta used metabonomic techniques to assess toxicity evitachem.comnih.gov. Exposure to this compound led to distinct changes in the earthworms' biochemical profiles. The study identified potential novel biomarkers of toxicity, including a decrease in the concentration of 2-hexyl-5-ethyl-3-furansulfonate and an increase in inosine (B1671953) monophosphate evitachem.comnih.gov. These findings suggest that halogenated anilines can disrupt metabolic processes in invertebrate model organisms, indicating a potential for broader ecotoxicological effects.

Ecotoxicity of 5-Chloro-2-methylaniline

| Organism | Test Type | Endpoint | Value | Reference |

|---|---|---|---|---|

| Zebrafish (Danio rerio) | 96-hour static | LC50 (Lethal Concentration, 50%) | 10 - 22 mg/L | fishersci.com |

Conclusion and Future Research Perspectives

Summary of Key Academic Discoveries and Contributions

Direct academic literature and dedicated research contributions focusing specifically on 5-Chloro-4-fluoro-2-methylaniline are notably scarce. The compound is primarily recognized as a chemical intermediate available from commercial suppliers. However, significant academic discoveries related to its structural analogues provide a strong foundation for predicting its potential scientific contributions.

Research into closely related compounds, such as other halogenated fluoro-methylanilines, has established their role as valuable precursors in medicinal chemistry and materials science. For instance, the structural analogue 5-Bromo-4-fluoro-2-methylaniline has been identified as a crucial intermediate in the synthesis of "MDL compounds." ossila.com These molecules function as allosteric activators of sirtuin 6 (SIRT6), a lysine (B10760008) deacetylase that acts as a tumor suppressor, highlighting a significant potential application in oncology. ossila.com

Furthermore, studies on isomers like 4-Chloro-2-fluoro-5-methylaniline have demonstrated their utility as intermediates in the development of herbicides. evitachem.com This underscores the broader applicability of this class of compounds in agrochemical research. Academic work on these analogues often involves detailed spectroscopic and quantum chemistry studies to elucidate their molecular structure and electronic properties, which are fundamental to understanding their reactivity and designing new materials. evitachem.com Therefore, the primary contribution of compounds like this compound to date has been as a latent building block, with its academic significance largely inferred from the demonstrated value of its close chemical relatives.

Unexplored Research Avenues and Challenges

The limited specific research on this compound means the field is wide open for exploration. Key unexplored avenues and the inherent challenges are summarized below.

| Research Avenue | Description | Associated Challenges |

| Systematic Biological Screening | The bioactivity of this compound and its simple derivatives is largely unknown. A crucial first step is to conduct broad-based screening against various biological targets, including kinases, proteases, and other enzymes implicated in human disease. | High-throughput screening requires significant resources. The aniline (B41778) core itself can sometimes lead to non-specific binding or toxicity, requiring careful hit validation. |

| Medicinal Chemistry Exploration | Leveraging the findings from its bromo-analogue, a major unexplored avenue is the design and synthesis of novel SIRT6 activators or inhibitors of other cancer-related targets. ossila.com | The synthesis of a diverse library of derivatives requires robust and scalable synthetic protocols, which may need to be developed and optimized. |

| Agrochemical Potential | Following the precedent of its isomers, investigating its utility as a scaffold for new herbicides or pesticides is a promising, yet unexplored, direction. evitachem.com | Developing a successful agrochemical involves extensive testing for efficacy, environmental impact, and toxicity, which is a long and complex process. |

| Metabolic Stability Studies | A significant challenge for many aniline-based drug candidates is their propensity for metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive and potentially toxic metabolites. nih.gov Investigating the metabolic fate of this compound is essential for its development in pharmaceuticals. | Predicting and analyzing metabolites can be complex. Modifying the structure to improve stability without losing desired activity is a common medicinal chemistry challenge. |

Potential for Novel Applications and Derivatization Strategies

The true potential of this compound lies in its use as a versatile starting material. The strategic placement of its functional groups allows for a multitude of derivatization strategies to access novel compounds with unique applications.

Derivatization Strategies:

N-Functionalization: The primary amine group is the most reactive site, readily undergoing acylation, sulfonylation, alkylation, and diazotization. This allows for the introduction of a vast array of functional groups to modulate solubility, lipophilicity, and biological target engagement. For example, reaction with sulfonyl chlorides could produce a library of sulfonamides, a well-known pharmacophore.

Ring-Based Modifications: While the existing substituents deactivate the ring to some extent, the potential for further electrophilic or nucleophilic aromatic substitution exists, allowing for the synthesis of more complex, poly-substituted scaffolds.

Formation of Heterocycles: The aniline moiety can be used as a key component in the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles, quinolines, or triazoles, which are privileged structures in medicinal chemistry. mdpi.com

Potential Applications:

| Application Area | Description of Potential |

| Oncology Drug Discovery | The most compelling potential application is the development of novel anti-cancer agents. Based on the activity of derivatives of its bromo-analogue, this compound is a prime candidate for creating new modulators of enzymes like SIRT6, which are implicated in cancer progression and longevity. ossila.com |

| Agrochemicals | As an analogue of known herbicide intermediates, this compound could serve as the foundation for a new class of herbicides or fungicides. evitachem.com The specific combination of halogen and methyl substituents could lead to a novel spectrum of activity or improved environmental profile. |

| Materials Science | Aniline derivatives are used in the synthesis of polymers, dyes, and liquid crystals. echemi.com The unique electronic properties imparted by the fluorine and chlorine atoms could be harnessed to create novel organic electronic materials or specialized pigments. |

Directions for Advanced Computational and Experimental Integration Studies

To unlock the potential of this compound efficiently, a modern research approach integrating computational and experimental techniques is essential.

Computational Studies:

Quantum Chemistry: Density Functional Theory (DFT) and other ab initio methods can be employed to calculate the molecule's electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential. These calculations can predict sites of reactivity, aiding in the design of synthetic routes and explaining spectroscopic data. evitachem.com

Molecular Docking and Dynamics: For medicinal chemistry applications, in silico docking studies can predict the binding affinity and orientation of this compound derivatives within the active site of biological targets like SIRT6. This allows for the rational design and prioritization of compounds for synthesis, saving time and resources.

ADME/T Prediction: A range of computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of virtual derivatives. This can help pre-emptively identify and address potential liabilities, such as poor metabolic stability, before committing to chemical synthesis. mdpi.comcresset-group.com

Experimental Integration: